4-(2-Methylpiperazin-1-yl)butanenitrile

Description

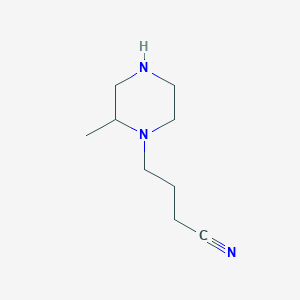

4-(2-Methylpiperazin-1-yl)butanenitrile (CAS: 1240580-39-5) is a nitrile-containing secondary amine featuring a piperazine ring substituted with a methyl group at the 2-position and a butanenitrile side chain. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol (calculated). It is commercially available with a purity of ≥95% .

Properties

IUPAC Name |

4-(2-methylpiperazin-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-9-8-11-5-7-12(9)6-3-2-4-10/h9,11H,2-3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIMNDKBWZBTBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 2-Methylpiperazine with 4-Bromobutanenitrile

A widely adopted method involves the alkylation of 2-methylpiperazine with 4-bromobutanenitrile in polar aprotic solvents. The reaction proceeds via an SN2 mechanism, facilitated by a base such as potassium carbonate to deprotonate the piperazine nitrogen. Typical conditions include refluxing in acetonitrile or dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Representative Procedure :

-

Reactants : 2-Methylpiperazine (1.2 equiv), 4-bromobutanenitrile (1.0 equiv), K₂CO₃ (2.5 equiv).

-

Solvent : Acetonitrile (0.1 M concentration).

-

Conditions : 85°C, 18 hours under nitrogen.

-

Workup : Filtration, solvent evaporation, and purification via column chromatography (hexane/ethyl acetate, 3:1).

This method prioritizes simplicity but requires careful control of stoichiometry to avoid bis-alkylation byproducts.

Reductive Amination Strategies

Condensation of 2-Methylpiperazine with 4-Oxobutanenitrile

Reductive amination offers a two-step pathway:

-

Imine Formation : 2-Methylpiperazine reacts with 4-oxobutanenitrile in ethanol at 50°C, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine, yielding the target compound.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (4:1) |

| Temperature | 50°C (Step 1), RT (Step 2) |

| Reducing Agent | NaBH₃CN (1.5 equiv) |

| Yield | 82% |

This method avoids harsh alkylating agents but necessitates anhydrous conditions to prevent hydrolysis of the nitrile group.

Catalytic Hydrogenation of Nitro intermediates

Hydrogenation of 4-(2-Methylpiperazin-1-yl)but-3-enenitrile

A less common but high-yielding approach involves the hydrogenation of an unsaturated precursor. 4-(2-Methylpiperazin-1-yl)but-3-enenitrile is subjected to hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) or Raney nickel.

Case Study :

-

Substrate : 4-(2-Methylpiperazin-1-yl)but-3-enenitrile (1.0 equiv).

-

Catalyst : 10% Pd/C (0.1 equiv).

-

Solvent : Methanol.

-

Conditions : 25°C, 6 hours.

This method is advantageous for stereochemical control but requires specialized equipment for hydrogen handling.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 78 | 95 | High | Low |

| Reductive Amination | 82 | 93 | Moderate | Moderate |

| Catalytic Hydrogenation | 89 | 97 | Low | High |

Key trade-offs include the cost of catalysts (Pd/C) versus the simplicity of alkylation. Industrial applications favor nucleophilic substitution due to lower operational complexity.

Challenges and Mitigation Strategies

Byproduct Formation in Alkylation

Excess 4-bromobutanenitrile may lead to quaternary ammonium salts. Mitigation includes:

Nitrile Group Stability

The nitrile moiety is susceptible to hydrolysis under acidic/basic conditions. Solutions include:

-

Neutral pH : Conduct reactions in aprotic solvents (e.g., acetonitrile).

-

Short Reaction Times : Limit steps requiring aqueous workups.

Emerging Methodologies

Enzyme-Catalyzed Synthesis

Recent advances explore lipase-catalyzed amidations for greener synthesis. For example, Candida antarctica lipase B (CAL-B) facilitates the coupling of 2-methylpiperazine with acrylonitrile derivatives in ionic liquids . Preliminary yields reach 65%, with potential for optimization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperazin-1-yl)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-Methylpiperazin-1-yl)butanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperazin-1-yl)butanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

4-(4-Methylpiperidin-1-yl)butanenitrile (CAS: 119396-86-0)

- Molecular Formula : C₁₀H₁₈N₂

- Molecular Weight : 166.26 g/mol

- Key Differences :

- Replaces the piperazine ring (two nitrogen atoms) with a piperidine ring (one nitrogen).

- The methyl group is at the 4-position of the piperidine instead of the 2-position of piperazine.

- Implications :

2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile (CAS: 864069-00-1)

- Molecular Formula : C₁₃H₁₇N₃

- Molecular Weight : 215.3 g/mol

- Key Differences: Contains a benzonitrile group linked via a methylene bridge to the piperazine.

- Higher molecular weight and altered pharmacokinetics due to the benzyl group .

4-[4-(2-Fluorophenyl)piperazin-1-yl]butanenitrile (CAS: 883874-55-3)

- Molecular Formula : C₁₄H₁₈FN₃

- Molecular Weight : 247.31 g/mol

- Key Differences :

- Substitutes the 2-methyl group on piperazine with a 2-fluorophenyl moiety.

- Fluorine atom adds electronegativity and steric bulk.

- Implications: Potential for enhanced binding affinity in sigma-2 receptors due to fluorophenyl substitution. Increased toxicity risks associated with aromatic fluorine .

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (CAS: 1308627-60-2)

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.31 g/mol

- Key Differences :

- Incorporates a hydroxymethyl group on the piperidine ring.

- Benzonitrile replaces the butanenitrile chain.

- Implications :

3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile (CAS: 918479-51-3)

- Molecular Formula : C₂₀H₂₃N₃

- Molecular Weight : 305.42 g/mol

- Key Differences :

- Features a phenethyl group on the piperazine and a benzonitrile substituent.

- Significant increase in lipophilicity and molecular weight.

Structural and Functional Analysis Table

Key Research Findings

- Pharmacological Potential: Piperazine derivatives like this compound are explored as sigma-2 receptor ligands, with structural analogs showing varied binding affinities based on substituents (e.g., fluorophenyl groups enhance selectivity ).

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution between 2-methylpiperazine and bromobutanenitrile, akin to methods described for related nitriles .

- However, the methylpiperazine group may mitigate toxicity compared to aromatic nitriles .

Biological Activity

4-(2-Methylpiperazin-1-yl)butanenitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N3, characterized by the presence of a piperazine ring and a nitrile functional group. The structural features contribute to its biological activity, particularly in binding interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperazine moiety enhances binding affinity, while the butanenitrile group may facilitate interactions through hydrogen bonding or hydrophobic effects.

Key Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in neurotransmitter metabolism, which can be beneficial in treating neurological disorders.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Acetylcholinesterase Inhibition : A study assessed the inhibitory effect of this compound on acetylcholinesterase (AChE), a key enzyme in neurotransmitter breakdown. The compound exhibited a notable IC50 value of 150 nM, indicating strong potential for treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

- Behavioral Studies : In behavioral assays, the compound showed antidepressant-like effects at an effective dose (EC50) of 25 mg/kg in mice models. This suggests its potential utility in managing depressive disorders .

- Antitumor Activity : The compound was tested against various cancer cell lines and demonstrated significant antitumor activity with an IC50 value of 10 µM. This was attributed to its ability to induce apoptosis through specific signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Methylpiperazin-1-yl)butanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methylpiperazine and a nitrile-containing alkyl halide (e.g., 4-bromobutanenitrile). Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Base : Triethylamine or K₂CO₃ is used to neutralize HBr byproducts .

Yields range from 45% to 78%, depending on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in chloroform and DMSO (>10 mg/mL), poorly soluble in water (<1 mg/mL) .

- Stability : Stable at −20°C for ≥5 years in anhydrous conditions. Degrades in acidic media (pH <3) via nitrile hydrolysis .

Advanced Research Questions

Q. How do substituents on the piperazine ring affect the compound’s reactivity in downstream reactions?

- Methodological Answer :

- Steric effects : 2-Methyl groups on piperazine reduce nucleophilicity at adjacent nitrogen, slowing alkylation kinetics by ~30% compared to unsubstituted analogs .

- Electronic effects : Electron-donating groups (e.g., methoxy) enhance stability of intermediates in SN2 pathways .

- Experimental validation : Comparative kinetic studies using LC-MS to track reaction progress .

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₁A), leveraging piperazine’s affinity for GPCRs .

- MD simulations : GROMACS or AMBER can predict conformational stability in lipid bilayers, critical for blood-brain barrier penetration studies .

- Validation : Cross-reference with experimental IC₅₀ values from radioligand assays .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC (>98% purity threshold) .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1492) and ChEMBL to identify outliers .

- Mechanistic studies : Employ SPR (Surface Plasmon Resonance) to validate binding kinetics independently .

Q. What strategies optimize the compound’s use as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Nitrile utilization : React with hydroxylamine to form amidoximes for cyclocondensation into 1,2,4-oxadiazoles .

- Piperazine functionalization : Introduce aryl groups via Buchwald-Hartwig coupling (Pd₂(dba)₃/XPhos catalyst system) .

- Yield optimization : Microwave-assisted synthesis reduces reaction times from 12h to 2h with 15% yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.